4-Acetyl-L-phenylalanine

描述

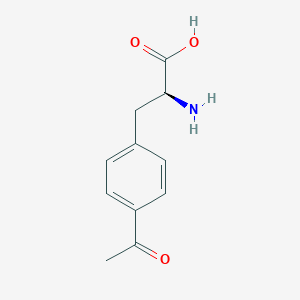

4-Acetyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that acetylated amino acids like 4-acetyl-l-phenylalanine can interact with various enzymes and transporters in the cell .

Mode of Action

It has been suggested that acetylation of amino acids can switch their uptake into cells from the l-type amino acid transporter (lat1) used by the parent amino acid to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters can potentially alter the intracellular concentrations of these amino acids and their metabolites, thereby influencing various cellular processes .

Biochemical Pathways

It is known that phenylalanine, the parent amino acid of this compound, is involved in several important biochemical pathways, including the synthesis of proteins and other bioactive molecules . Acetylation of phenylalanine could potentially affect these pathways by altering the availability or activity of phenylalanine.

Pharmacokinetics

It is known that acetylated compounds often have different pharmacokinetic properties compared to their parent compounds . For example, acetylation can affect a compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

It is known that acetylated amino acids can have various effects on cellular processes, potentially influencing cell growth, metabolism, and signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence the action of this compound .

生化分析

Biochemical Properties

4-Acetyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme peptidase M20 domain 1 (PM201D1), which may catalyze the direct condensation of fatty acids and L-phenylalanine to form long-chain N-acylphenylalanines .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that high levels of phenylalanine, such as this compound, can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine, through the action of enzymes such as threonine aldolase and threonine dehydratase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in engineered E. coli strains producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 hours and 24 hours of fermentation, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the shikimate and L-phenylalanine branch pathways, which are key to the production of L-phenylalanine .

生物活性

4-Acetyl-L-phenylalanine (AcPhe) is an acetylated derivative of the amino acid L-phenylalanine, known for its various biological activities and applications in biochemistry and pharmacology. This article explores its biological activity, including its role in protein synthesis, potential therapeutic implications, and relevant case studies.

This compound has the molecular formula C₁₁H₁₃NO₃ and a molar mass of 219.23 g/mol. Its structure includes an acetyl group attached to the phenylalanine backbone, which influences its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Protein Engineering : AcPhe is utilized as a non-canonical amino acid in the genetic incorporation into proteins. This allows for the modification of protein properties, enhancing their functionality in various applications, including drug development and synthetic biology .

- Therapeutic Potential : The compound has shown promise in therapeutic applications, particularly concerning neurodegenerative diseases. Its ability to influence protein aggregation processes makes it a candidate for studying conditions like phenylketonuria (PKU), where L-phenylalanine metabolism is disrupted .

Case Studies and Research Findings

-

Genetic Incorporation in E. coli :

- A study demonstrated the successful incorporation of p-acetyl phenylalanine into recombinant proteins expressed in E. coli. The technique involved two plasmids: one for the target protein with an amber codon and another for the orthogonal tRNA/aaRS pair specific to pAcPhe. This method allowed for precise control over protein modifications, enhancing their properties for research and industrial applications .

-

Amyloid Fibril Formation :

- Research indicated that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions. This self-assembly is linked to toxicity in diseases like PKU. The study explored how variations in experimental conditions affect fibril formation and highlighted the role of hydrophobic interactions in this process . The findings suggest that derivatives like AcPhe could modulate these interactions, potentially reducing toxicity.

-

Inhibition Studies :

- Inhibition assays conducted on various proteolytic enzymes revealed that related compounds (e.g., N-acetyl-3,4-dihydroxy-L-phenylalanine) exhibited significant inhibitory effects at specific concentrations. These findings underscore the potential of AcPhe derivatives in developing enzyme inhibitors for therapeutic purposes .

Data Table: Biological Activities of this compound

科学研究应用

Peptide Synthesis

4-Acetyl-L-phenylalanine is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its acetyl group enhances the stability of peptides during synthesis and purification processes. This compound allows for the creation of complex peptide sequences with high purity and yield, making it invaluable in both academic and pharmaceutical research settings.

Drug Development

The unique structural features of this compound facilitate the design of peptide-based pharmaceuticals. Its ketone side chain can react with various functional groups, enabling the development of novel therapeutic agents targeting a range of diseases. For instance, studies have demonstrated that 4-acetylphenylalanine can form stable oxime adducts with aminooxy-functionalized polymers, enhancing the solubility and stability of peptides in drug formulations .

Protein Engineering

In protein engineering, this compound is used to modify proteins to explore structure-function relationships. Researchers utilize this compound to enhance protein stability and activity by incorporating it into protein structures. This modification allows for a better understanding of how specific amino acid changes can impact protein function and interactions .

Bioconjugation Techniques

This compound plays a significant role in bioconjugation techniques, which involve attaching peptides to other biomolecules. This capability enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents. The incorporation of this amino acid allows for precise control over the conjugation process, which is crucial for developing effective biopharmaceuticals .

Fluorescent Labeling

The properties of this compound enable its use in fluorescent labeling applications. By incorporating fluorescent tags into peptides containing this compound, researchers can track and visualize biological processes in live cells. This application is particularly important in cell biology and pharmacology, where understanding cellular mechanisms is essential for drug development and therapeutic interventions .

Case Study 1: Drug Delivery Systems

A study demonstrated the effectiveness of using 4-acetylphenylalanine in PEGylated drug delivery systems. The incorporation of this amino acid enhanced the pharmacokinetic properties of the delivered drugs by prolonging their circulation time in the bloodstream while maintaining their biological activity .

Case Study 2: Protein Stability

Research involving the modification of enzymes with this compound showed significant improvements in thermal stability and catalytic efficiency. The modified enzymes exhibited enhanced resistance to denaturation under extreme conditions, highlighting the utility of this compound in enzyme engineering .

属性

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346627 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-04-8 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。